2-Aminopentanamide
Overview
Description
2-Aminopentanamide is an organic compound with the molecular formula C5H12N2O. It is a fatty amide consisting of pentanamide having an amino substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Aminopentanamide can be achieved through several synthetic routes. One common method involves the biotransformation of L-threonine to L-2-aminobutyric acid, followed by esterification and ammonolysis reactions to obtain the target compound . This method is advantageous due to its mild reaction conditions, low raw material cost, and high yield.
Industrial Production Methods: For industrial production, the combination of biotransformation and chemical synthesis is often employed. This approach leverages the good optical selectivity of biotransformation to generate L-2-aminobutyric acid, which is then converted to this compound through subsequent chemical reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopentanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-Aminopentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Aminopentanamide involves its interaction with specific molecular targets and pathways. As a cholinergic blocking agent, it acts on smooth muscle by inhibiting the action of acetylcholine, leading to reduced muscle contractions. This mechanism is similar to that of atropine, making it effective in treating conditions like acute abdominal visceral spasm .
Comparison with Similar Compounds
5-Aminopentanamide: This compound is similar in structure but has the amino group at the 5-position instead of the 2-position.
2-Aminopentanoic acid: An α-amino acid with a similar backbone but with a carboxyl group instead of an amide group.
Uniqueness: 2-Aminopentanamide is unique due to its specific positioning of the amino group, which imparts distinct chemical and biological properties. Its ability to act as a cholinergic blocking agent sets it apart from other similar compounds .
Properties
IUPAC Name |
2-aminopentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRUKLJLGXLGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561741 | |
Record name | Norvalinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-86-0 | |
Record name | 2-Aminopentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5632-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norvalinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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